N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide
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Overview
Description
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide is a heterocyclic compound that contains an oxadiazole ring
Scientific Research Applications
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial, antitumor, and anti-inflammatory agent.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced by reacting the oxadiazole intermediate with a thiol compound under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide can undergo various types of chemical reactions, including:
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: Hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide
- N-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide
Uniqueness
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide is unique due to the presence of the 3,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds .
Properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-8-9-14(10-13(12)2)17-20-21-18(23-17)19-16(22)11-24-15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKAAQYCTGYKRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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